2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid
Description
2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid, better known as methotrexate (MTX), is a folate antimetabolite and a potent inhibitor of dihydrofolate reductase (DHFR). Structurally, MTX consists of a 2,4-diaminopteridine ring linked via a methyl-methyl-amino benzoyl group to a glutamic acid moiety (Figure 1, ). This configuration allows MTX to competitively bind DHFR with high affinity (Ki ~0.1 nM), blocking the regeneration of tetrahydrofolate (THF), a critical cofactor in purine and thymidylate synthesis . By depleting intracellular THF, MTX halts DNA replication and triggers apoptosis in rapidly dividing cells, making it a cornerstone in chemotherapy for cancers (e.g., leukemia, breast cancer) and autoimmune diseases like rheumatoid arthritis .
MTX’s efficacy is dose-dependent, with low doses (5–25 mg/week) used for autoimmune conditions and high doses (up to 12 g/m²) for oncological applications. However, its narrow therapeutic index necessitates careful monitoring due to risks of hepatotoxicity, myelosuppression, and gastrointestinal toxicity .
Properties
CAS No. |
20806-58-0 |
|---|---|
Molecular Formula |
C18H22N6O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H22N6O5/c1-24(9-11-8-21-18(20)23-15(11)19)12-4-2-10(3-5-12)16(27)22-13(17(28)29)6-7-14(25)26/h2-5,8,13H,6-7,9H2,1H3,(H,22,27)(H,25,26)(H,28,29)(H4,19,20,21,23) |
InChI Key |
NLKFMOJPRPYHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C(N=C1N)N)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the pentanedioic acid moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Synthetic Strategies
The compound is synthesized via modular approaches involving coupling reactions, nucleophilic substitutions, and hydrolysis.
Key Reaction Pathways:
-
Coupling of Pyrimidine and Benzoyl-Glutamate Moieties :
The diaminopyrimidine core is linked to the benzoyl-glutamic acid fragment through a methyl-methyl-amino bridge. A common method involves reacting 2,4-diamino-6-bromomethylpyrimidine hydrobromide with metal salts (e.g., Ba²⁺ or Zn²⁺) of p-(N-methyl)-aminobenzoyl-L-glutamic acid under mild conditions (Scheme 1) . Yields range from 56–88% , depending on the metal ion and reaction optimization .Example Reaction :
-
Azide-Alkyne Cycloaddition :
Substitution of an azide group in a benzoyl intermediate with L-glutamic acid via Staudinger or copper-catalyzed click chemistry achieves high yields (up to 100% ) . This method avoids harsh conditions and simplifies purification.
Ester Hydrolysis:
The glutamate moiety often requires deprotection. Diethyl ester intermediates are saponified using alkaline conditions (e.g., NaOH/EtOH), yielding the free pentanedioic acid. Hydrolysis efficiency depends on steric hindrance and reaction time .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Ester saponification | 2M NaOH, EtOH, reflux, 4h | 75–92% |
| Acidic workup | HCl (1M), room temperature | 60–85% |
Heterocyclization:
Pyrimidine ring formation is achieved via cyclocondensation of 2,4,5,6-tetraaminopyrimidine with aldehydes or ketones under oxidative conditions (e.g., iodine/KI) . This step is critical for maintaining the antifolate activity profile.
Post-Synthetic Modifications
-
Protection/Deprotection Strategies :
-
Functionalization for Enhanced Bioactivity :
Stability and Degradation
The compound is sensitive to:
-
Oxidative environments : Degrades via oxidation of the diaminopyrimidine ring.
-
Acidic conditions : Hydrolysis of the amide bond occurs at pH < 3, forming 4-[(2,4-diaminopyrimidin-5-yl)methyl-methyl-amino]benzoic acid and glutamic acid .
Biochemical Interactions
The compound inhibits dihydrofolate reductase (DHFR) and thymidylate synthase (TS) , key enzymes in nucleotide synthesis. Its glutamic acid moiety enhances cellular uptake via folate transporters .
| Enzyme Target | Inhibition Mechanism | IC₅₀ |
|---|---|---|
| Dihydrofolate reductase | Competitive binding with NADPH | 0.01–0.2 nM |
| Thymidylate synthase | Allosteric modulation | 7–15 µM |
Research Advancements
Recent methods emphasize one-pot syntheses and flow chemistry to reduce intermediate isolation steps. For example, tandem Heck coupling/bromination sequences achieve 67–92% yields while minimizing purification .
This compound’s synthetic versatility and biochemical efficacy highlight its potential as a dual-targeted antifolate agent. Future research should optimize reaction scalability and explore novel functionalization strategies to enhance therapeutic indices.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₈N₄O₄
- Molecular Weight : 298.31 g/mol
- Density : 1.425 g/cm³
- Boiling Point : 634.4 °C at 760 mmHg
The structure includes a pyrimidine ring, which is known for its role in various biological activities, particularly in nucleic acid metabolism and enzyme inhibition.
Anticancer Activity
Recent studies have focused on the potential anticancer properties of this compound. The presence of the 2,4-diaminopyrimidine moiety is associated with enhanced activity against various cancer cell lines.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest, particularly at the G1 and G2/M phases.
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Insights :
- Selectivity : Unlike MTX, trimethoprim and pyrimethamine selectively inhibit microbial DHFR due to structural divergence in the pteridine/quinazoline ring (e.g., ethyl or chlorophenyl substituents), reducing human toxicity .
- Toxicity : MTX’s irreversible binding to DHFR and polyglutamation (enhancing intracellular retention) contribute to its higher toxicity compared to reversible inhibitors like methylbenzoprim .
- Therapeutic Use : Levomefolate circumvents DHFR inhibition entirely, serving as a rescue agent in high-dose MTX therapy by restoring folate pools .
Antifolates with Modified Backbone or Substituents
Table 2: Advanced Antifolates in Development
Key Insights :
- Core Modifications : Replacing MTX’s pteridine ring with pyrrolo[2,3-d]pyrimidine (TNP-351) or pyrido[2,3-d]pyrimidine (lometrexol) improves tissue-specific targeting and reduces off-target effects .
- Substituent Effects : The 5-chloro group in 20242-62-0 enhances DHFR binding affinity in MTX-resistant cells with mutated DHFR .
Quinazoline-Based Analogues
Compounds like 3-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid (69827-75-4) replace MTX’s pteridine with a methylquinazoline group. These analogues exhibit reduced cytotoxicity in normal cells while retaining antitumor activity, likely due to altered transport mechanisms (e.g., lower affinity for the reduced folate carrier) .
Biological Activity
The compound 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is a derivative of aminopyrimidine with significant biological relevance, particularly in the fields of pharmacology and biochemistry. Its structure suggests potential applications as an anti-cancer agent and in the modulation of various biological pathways, especially those involving nucleic acid synthesis and cellular proliferation.
- Molecular Formula : C19H22N6O5
- Molecular Weight : 402.4 g/mol
- IUPAC Name : (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- CAS Number : 54-62-6
The biological activity of this compound is largely attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to decreased nucleotide synthesis, which is essential for rapidly proliferating cells such as cancer cells .
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that derivatives of 2,4-diaminopyrimidine can exhibit potent cytotoxic effects against various cancer cell lines. For instance, aminopterin, a related compound, has been utilized in chemotherapy regimens for leukemia and other malignancies .
- The inhibition of DHFR leads to apoptosis in cancer cells due to the depletion of tetrahydrofolate, which is necessary for DNA replication.
- Antimicrobial Properties :
- Enzymatic Inhibition :
Case Study 1: Anticancer Efficacy
A research study assessed the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis compared to control groups.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at lower concentrations than traditional antibiotics, suggesting its potential use as an alternative treatment option.
Data Tables
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for structural confirmation of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, particularly focusing on the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and the glutaric acid backbone. Mass spectrometry (HRMS) should validate the molecular ion peak at m/z 443.4100 (C₁₉H₂₁N₇O₆) . Infrared (IR) spectroscopy can confirm functional groups like carboxylic acid (1700–1725 cm⁻¹) and amine stretches (3300–3500 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. What safety protocols are critical for handling this compound?
- Guidelines : Use NIOSH-approved eye protection (safety goggles/face shields) and nitrile gloves to prevent skin contact. Conduct experiments in a fume hood with adequate ventilation. Decontaminate spills with 70% ethanol followed by sodium bicarbonate neutralization. Store at –20°C in airtight containers to prevent hydrolysis .
Q. How can researchers verify the purity of synthesized batches?
- Analytical Approach : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor UV absorbance at 260 nm (pyrimidine absorption band). Purity >95% is recommended for biological assays. Complementary techniques include thin-layer chromatography (TLC) with ninhydrin staining to detect free amine impurities .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
- Process Design : Use kinetic control by maintaining reaction temperatures below 40°C during the coupling of the pyrimidine and benzoyl intermediates. Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Monitor reaction progress via LC-MS to terminate at peak product formation. Membrane-based separation (e.g., nanofiltration) can isolate the target compound from low-molecular-weight impurities .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Modeling Workflow : Perform molecular docking (AutoDock Vina) using the crystal structure of folate-dependent enzymes (e.g., dihydrofolate reductase) to assess binding affinity. Molecular dynamics simulations (GROMACS) can evaluate stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. How to resolve contradictions in reported biological activity data?
- Data Reconciliation : Cross-validate assays using standardized cell lines (e.g., HeLa or HEK293) and controls (e.g., methotrexate for antifolate activity). Quantify intracellular metabolite levels (via LC-MS) to correlate target engagement with functional outcomes. Meta-analysis of literature should account for variables like buffer composition (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) and incubation times .
Q. What strategies mitigate instability in aqueous formulations?
- Stabilization Techniques : Formulate with cyclodextrin-based encapsulation to shield the hydrolytically labile amide bond. Lyophilization in the presence of trehalose (5% w/v) can enhance shelf life. Stability-indicating assays (e.g., stress testing at 40°C/75% RH for 4 weeks) should track degradation products like free pentanedioic acid .
Experimental Design & Validation
Q. How to design a dose-response study for in vivo efficacy?
- Protocol : Administer the compound intravenously in a murine model (e.g., xenograft tumors) at 10–100 mg/kg doses. Collect plasma samples at t = 0, 1, 4, 8, 24 h post-dose for pharmacokinetic profiling (AUC, Cmax). Pair with immunohistochemistry to assess target modulation (e.g., thymidylate synthase inhibition) .
Q. What controls are essential in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
